Lipophilicity and Polar Surface Area Differentiation Against Regioisomeric Analogs
N-(2-Iodophenyl)pyridine-3-carboxamide exhibits lower computed lipophilicity and smaller polar surface area compared to its 2- and 4-pyridine regioisomers, suggesting potentially favorable membrane permeability and reduced non-specific binding. This distinction is quantifiable via calculated logP and PSA values, which inform compound selection in screening library design and lead optimization campaigns .
| Evidence Dimension | Calculated lipophilicity (cLogP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | cLogP: 2.36; cLogD: 2.35; PSA: 32.15 Ų |
| Comparator Or Baseline | N-(2-Iodophenyl)pyridine-2-carboxamide (cLogP: 2.67; cLogD: 2.67) ; N-(2-Iodophenyl)pyridine-4-carboxamide (cLogP: 3.01; PSA: 41.99 Ų) |
| Quantified Difference | cLogP reduced by 0.31 vs 2-isomer and 0.65 vs 4-isomer; PSA reduced by 9.84 Ų vs 4-isomer |
| Conditions | Computed using proprietary algorithms; values from ChemDiv (3-isomer, 2-isomer) and ChemSrc (4-isomer) |
Why This Matters
Lower lipophilicity and smaller PSA may translate to improved aqueous solubility and reduced off-target promiscuity, making this regioisomer a preferred choice for optimizing drug-like properties in early-stage discovery.
